molecular formula C8H8N2O4S B8512460 1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

1-Methyl-5-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No. B8512460
M. Wt: 228.23 g/mol
InChI Key: SJMITVDTOFNBEI-UHFFFAOYSA-N
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Patent
US06365612B2

Procedure details

NaHCO3 (0.2 g, 2.4 mmol) is dissolved in H2O (3 mL) and 5-Nitro-1,3-dihydro-2H-2,1-benzisothiazole-2,2-dione (1) (0.41 g, 1.9 mmol) is added with stirring. The mixture is heated to 80° C. for 0.5 hrs and a yellow solid formed. The mixture is cooled to 0° C. and filtered. The solid is washed with cold H2O (5 mL) then with cold EtOH (15 mL). The yellow solid thus obtained is dried under high vacuum then dissolved in dry DMF (3.5 mL). Iodomethane (0.15 mL, 2.1 mmol) is added and the solution heated to 100° C. for 2 hrs. The solution is cooled to room temperature then poured into ice water (50 mL). The solid is collected by filtration and gave crystals (0.27 g, 62%) after recrystallization from EtOH. Mp 214-6° C. HRMS (FAB) calcd for C8H8N2O4S +H1 229.0283, found 229.0280.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
C([O-])(O)=O.[Na+].[N+:6]([C:9]1[CH:10]=[CH:11][C:12]2[NH:16][S:15](=[O:18])(=[O:17])[CH2:14][C:13]=2[CH:19]=1)([O-:8])=[O:7].I[CH3:21]>O>[CH3:21][N:16]1[C:12]2[CH:11]=[CH:10][C:9]([N+:6]([O-:8])=[O:7])=[CH:19][C:13]=2[CH2:14][S:15]1(=[O:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.41 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(CS(N2)(=O)=O)C1
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
IC
Step Four
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a yellow solid formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with cold H2O (5 mL)
CUSTOM
Type
CUSTOM
Details
The yellow solid thus obtained
CUSTOM
Type
CUSTOM
Details
is dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in dry DMF (3.5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution heated to 100° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CN1S(CC2=C1C=CC(=C2)[N+](=O)[O-])(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.